

Spectroscopic Profile of 4-Bromo-2-methylbut-1-ene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Bromo-2-methylbut-1-ene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-Bromo-2-methylbut-1-ene** (CAS No. 20038-12-4), a versatile building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for obtaining such spectra.

Data Presentation

The spectroscopic data for **4-Bromo-2-methylbut-1-ene** is summarized in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
4.8	Singlet	1H	H-1 (vinyl)
4.7	Singlet	1H	H-1 (vinyl)
3.44	Triplet	2H	H-4 (-CH ₂ Br)
2.52	Triplet	2H	H-3 (-CH ₂ -)
1.7	Singlet	3H	H-5 (-CH ₃)

Note: Data is based on predicted values. Actual experimental values may vary slightly.[\[1\]](#)

¹³C NMR (Carbon-13) NMR Data (Predicted)

Chemical Shift (δ , ppm)	Carbon Assignment	Rationale
~140-145	C-2 (quaternary alkene)	Deshielded due to substitution on the double bond.
~115-120	C-1 (=CH ₂)	Typical range for a terminal vinyl carbon.
~40-45	C-3 (-CH ₂ -)	Aliphatic carbon adjacent to a double bond.
~30-35	C-4 (-CH ₂ Br)	Aliphatic carbon attached to an electronegative bromine atom.
~20-25	C-5 (-CH ₃)	Methyl group attached to the double bond.

Note: As experimental data is not readily available, these values are predicted based on typical chemical shifts for similar functional groups.

Infrared (IR) Spectroscopy

The following table lists the expected characteristic absorption bands for **4-Bromo-2-methylbut-1-ene**.

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
~3080	C-H Stretch	=C-H (vinyl)
~2950-2850	C-H Stretch	-C-H (alkyl)
~1650	C=C Stretch	Alkene
~1450	C-H Bend	-CH ₂ - (scissoring)
~890	C-H Bend	=CH ₂ (out-of-plane)
~690-515	C-Br Stretch	Alkyl bromide

Note: These are characteristic absorption ranges. The presence of a vapor phase IR spectrum has been noted in databases.[\[2\]](#)

Mass Spectrometry (MS)

The following data was obtained via Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Proposed Fragment
69	99.99	[C ₅ H ₉] ⁺ (M-Br) ⁺
41	88.90	[C ₃ H ₅] ⁺ (Allyl cation)
55	31.90	[C ₄ H ₇] ⁺
39	21.60	[C ₃ H ₃] ⁺
53	14.70	[C ₄ H ₅] ⁺

Source: MassBank of North America (MoNA), JEOL JMS-D-300 instrument.[\[2\]](#)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

NMR Spectroscopy Protocol (Liquid Sample)

- Sample Preparation:
 - Accurately weigh 5-20 mg of the **4-Bromo-2-methylbut-1-ene** sample for ^1H NMR (20-50 mg for ^{13}C NMR) into a clean, dry vial.
 - Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl_3). The solvent should completely dissolve the sample.
 - Gently vortex or sonicate the vial to ensure the sample is fully dissolved.
 - Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean 5 mm NMR tube to remove any particulate matter.
 - Ensure the liquid height in the NMR tube is between 4-5 cm.
 - Cap the NMR tube securely and wipe the exterior with a lint-free tissue.
- Data Acquisition:
 - Insert the NMR tube into the spectrometer's spinner turbine and adjust to the correct depth using a depth gauge.
 - Place the sample into the NMR spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to optimize its homogeneity and achieve sharp, symmetrical peaks.
 - Tune and match the probe for the desired nucleus (^1H or ^{13}C).
 - Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay) and acquire the spectrum.
 - Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum using the residual solvent peak or an internal standard.

(e.g., TMS at 0.00 ppm).

FT-IR Spectroscopy Protocol (Neat Liquid)

- Sample Preparation:
 - Ensure the salt plates (e.g., NaCl or KBr) or the Attenuated Total Reflectance (ATR) crystal is clean and dry.
 - If using salt plates, place a single drop of neat **4-Bromo-2-methylbut-1-ene** onto the surface of one plate.
 - Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film.
- Data Acquisition:
 - Place the salt plates or position the ATR sampler in the spectrometer's sample compartment.
 - Acquire a background spectrum of the clean, empty salt plates or ATR crystal. This will be automatically subtracted from the sample spectrum.
 - Acquire the sample spectrum. Typically, multiple scans are co-added to improve the signal-to-noise ratio. The spectral range is commonly 4000 to 400 cm^{-1} .

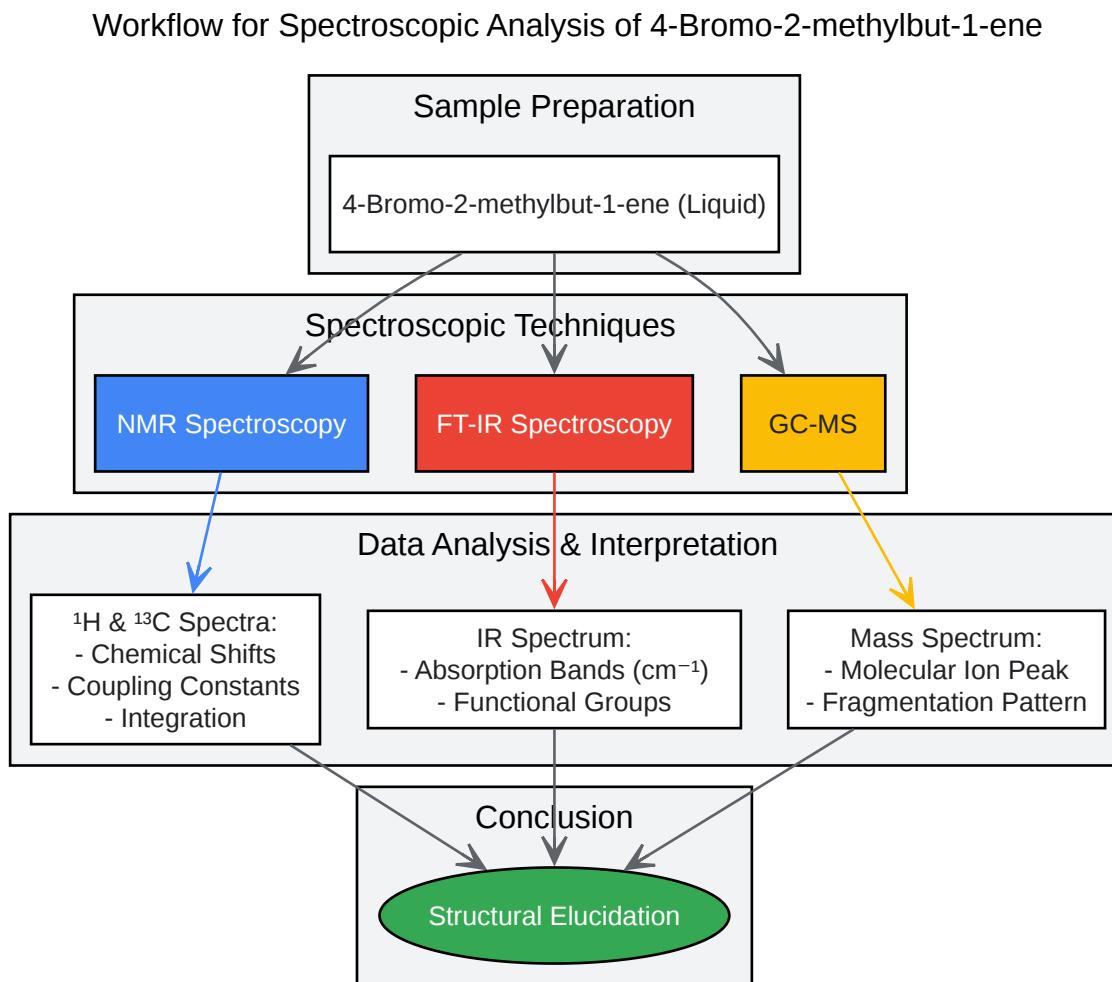
GC-MS Protocol (Volatile Compound)

- Sample Preparation:
 - Prepare a dilute solution of **4-Bromo-2-methylbut-1-ene** in a volatile organic solvent (e.g., dichloromethane or hexane).
 - Transfer the solution to an autosampler vial and seal it with a septum cap.
- Instrumental Analysis:
 - Gas Chromatograph (GC) Conditions:

- **Injector:** Set to a temperature suitable for vaporizing the sample without decomposition (e.g., 250 °C). Use a split or splitless injection mode.
- **Carrier Gas:** Use high-purity helium at a constant flow rate.
- **Column:** A non-polar or medium-polarity capillary column (e.g., DB-5ms) is typically used for haloalkanes.
- **Oven Program:** Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 200 °C) to separate the components.
- **Mass Spectrometer (MS) Conditions:**
 - **Interface Temperature:** The transfer line from the GC to the MS should be heated (e.g., 280 °C) to prevent condensation.
 - **Ionization Mode:** Use Electron Ionization (EI) at a standard energy of 70 eV.
 - **Mass Analyzer:** Scan a mass range appropriate for the expected fragments (e.g., m/z 35-300).
 - **Detector:** An electron multiplier is used for detection.
- **Data Analysis:**
 - Identify the peak corresponding to **4-Bromo-2-methylbut-1-ene** in the total ion chromatogram.
 - Analyze the mass spectrum of this peak to identify the molecular ion (if present) and the fragmentation pattern.
 - Compare the obtained spectrum with a library database (e.g., NIST, Wiley) for confirmation.

Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of **4-Bromo-2-methylbut-1-ene**.



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Caption: Spectroscopic analysis workflow.

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- To cite this document: BenchChem. [Spectroscopic Profile of 4-Bromo-2-methylbut-1-ene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b058032#4-bromo-2-methylbut-1-ene-spectroscopic-data-nmr-ir-ms]

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